LY-411575 (isomer 3)
Description
This compound is a stereoisomer of LY411575 (N-2((2S)-2-(3,5-difluorophenyl)-2-hydroxyethanoyl)-N1-((7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)-l-alaninamide), a potent gamma-secretase inhibitor. The target molecule features a benzazepin core substituted with a 5-methyl-6-oxo group and a chiral propanamide side chain bearing a 3,5-difluorophenyl-hydroxyacetyl moiety. Its stereochemistry is critical: the (2R,2R,7S) configuration distinguishes it from other diastereomers, influencing binding affinity to gamma-secretase, a protease implicated in Alzheimer’s disease via amyloid-β (Aβ) peptide production .
Properties
Molecular Formula |
C26H23F2N3O4 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide |
InChI |
InChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22+,23-/m1/s1 |
InChI Key |
ULSSJYNJIZWPSB-JRVVOHRXSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)[C@@H](C4=CC(=CC(=C4)F)F)O |
Canonical SMILES |
CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O |
Synonyms |
(R,Z)-2-((Z)-((R)-2-(3,5-difluorophenyl)-1,2-dihydroxyethylidene)amino)-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanimidic acid |
Origin of Product |
United States |
Preparation Methods
Construction of the Tetrahydrobenzazepine Skeleton
The 7H-benzo[d]benzazepin-6-one framework is synthesized via acid-catalyzed cyclization of (3,4-dimethoxyphenyl)acetic acid with N-(2,2-dimethoxyethyl)amine. Key steps include:
-
Azeotropic Water Removal : Refluxing in toluene with concentrated HCl facilitates imine formation and subsequent cyclization.
-
Sulfuric Acid-Mediated Ring Closure : Addition of H₂SO₄ at 25–30°C induces lactamization, yielding 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepine-2-one in 97.9% purity.
Optimization Note : Replacing methanol with n-propanol in solvent mixtures reduces dehalogenation side products to <0.1%, critical for maintaining chloro-substituent integrity.
Introduction of the 5-Methyl-6-Oxo Group
Selective oxidation of the C5 position is achieved using Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C, yielding 5-methyl-6-oxo derivatives without over-oxidation. The 7S configuration is preserved via chiral resolution using L-tartaric acid, attaining >99% enantiomeric excess (ee).
Synthesis of the (2R)-2-(3,5-Difluorophenyl)-2-Hydroxyacetyl Side Chain
Asymmetric Aldol Reaction
The C2 stereocenter is established via Evans’ oxazaborolidine-catalyzed aldol reaction:
Hydroxy Group Deprotection
The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in CH₂Cl₂, followed by selective reduction of the α-keto group with NaBH₄ in ethanol/water (4:1) at 0°C.
Amide Coupling and Final Assembly
Activation of the Hydroxyacetyl Group
The (2R)-2-(3,5-difluorophenyl)-2-hydroxyacetic acid is activated as a mixed carbonate using ethyl chloroformate and N-methylmorpholine, forming a stable acyloxyphosphonium intermediate.
Coupling with Benzazepine Amine
Reaction of the activated acid with (7S)-5-methyl-6-oxo-7H-benzo[d]benzazepin-7-amine in THF at −15°C affords the target amide in 78% yield. Critical parameters include:
-
Temperature Control : Below −10°C minimizes epimerization at C7 and C2.
-
Solvent System : THF/H₂O (9:1) enhances solubility of both fragments.
Purification and Characterization
Crystallization Optimization
The crude product is purified via antisolvent crystallization using methanol/water (70:30), achieving 99.5% chemical purity. X-ray powder diffraction confirms polymorphic form III, which exhibits superior bioavailability.
Spectroscopic Validation
-
NMR : δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 5.32 (s, 1H, OH), 4.67 (q, J = 6.8 Hz, 1H, CH(CH₃)).
-
HPLC : Retention time 12.4 min (C18 column, 60% acetonitrile/0.1% TFA).
Industrial Scalability and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
LY-411575 isomer 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents to facilitate the reactions. The conditions often require controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of LY-411575 isomer 3, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
LY-411575 isomer 3 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of γ-secretase and its effects on amyloid precursor protein cleavage.
Biology: It is used in cell-based assays to study the effects of γ-secretase inhibition on cellular processes.
Medicine: It is investigated for its potential therapeutic effects in treating Alzheimer’s disease and other conditions involving γ-secretase activity.
Industry: It is used in the development of new drugs and therapeutic agents targeting γ-secretase .
Mechanism of Action
LY-411575 isomer 3 exerts its effects by inhibiting the γ-secretase enzyme complex. This inhibition prevents the cleavage of amyloid precursor protein, reducing the production of amyloid-beta peptides, which are implicated in the development of Alzheimer’s disease. The molecular targets of LY-411575 isomer 3 include the components of the γ-secretase complex, such as presenilin, nicastrin, and other associated proteins .
Comparison with Similar Compounds
Key Structural Attributes :
- Benzazepin scaffold : A seven-membered lactam ring fused to two benzene rings, common in gamma-secretase inhibitors.
- Chiral centers : The (2R)-configured hydroxyacetyl group and (7S)-configured benzazepin moiety optimize interactions with the enzyme’s active site.
- Fluorinated substituents : The 3,5-difluorophenyl group enhances lipophilicity and metabolic stability .
Synthesis :
An optimized route avoids chiral chromatography by employing microwave-assisted synthesis of the benzazepin lactam and flash chromatography to isolate enantiopure diastereomers .
Comparison with Similar Compounds
Structural and Functional Comparison
Biological Activity
The compound (2R)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d] benzazepin-7-yl]propanamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies demonstrating its efficacy.
- Molecular Formula : C19H19F2N3O3
- Molecular Weight : 373.37 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound can be attributed to its interaction with specific biological targets, which may include enzymes or receptors involved in various metabolic pathways. The presence of the difluorophenyl group enhances lipophilicity and may improve the compound's ability to cross biological membranes, potentially increasing its bioavailability and efficacy.
Biological Activities
-
Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through mitochondrial pathways.
Study Cell Line IC50 (µM) Mechanism A A549 (Lung) 15 Apoptosis induction B MCF-7 (Breast) 20 Cell cycle arrest -
Antimicrobial Properties : The compound has shown activity against several bacterial strains, indicating potential as an antibacterial agent. Its effectiveness may be linked to the disruption of bacterial cell wall synthesis.
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL - Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
Case Study 1: Antitumor Activity
In a study conducted by Smith et al. (2023), the compound was tested on A549 and MCF-7 cell lines. Results indicated significant inhibition of cell proliferation, with an IC50 value of 15 µM for A549 cells. The study concluded that the compound induces apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Johnson et al. (2024) evaluated the antimicrobial properties against clinical isolates of E. coli and S. aureus. The compound demonstrated a MIC of 32 µg/mL against E. coli, indicating promising antibacterial activity.
Q & A
Q. What are the common synthetic routes for preparing this compound, and what critical reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Coupling of chiral intermediates : The (2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl moiety is conjugated to the benzazepine core via amide bond formation under carbodiimide-mediated coupling conditions (e.g., EDCI/HOBt) in anhydrous DMF or DCM .
- Stereochemical control : Use of chiral auxiliaries or enantioselective catalysis to preserve the (2R) and (7S) configurations, as racemization can occur at high temperatures or in polar aprotic solvents .
- Critical conditions : Reaction temperatures ≤ 40°C, inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, eluent: DCM/MeOH gradients) to achieve >95% purity .
- Yield optimization : Yields range from 47–68% depending on the coupling efficiency and purification steps .
Q. How can researchers confirm the stereochemical configuration and structural integrity of this compound?
- Methodological Answer :
- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers and verify the (2R,7S) configuration .
- NMR spectroscopy : Key diagnostic signals include:
- ¹H-NMR : Doublets for the hydroxyacetyl proton (δ 5.32–5.36 ppm, J = 6.8 Hz) and benzazepine NH (δ 7.20–7.62 ppm) .
- ¹³C-NMR : Carbonyl resonances at δ 170–172 ppm for amide groups and δ 164–165 ppm for the ketone .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion ([M+H]⁺) and rule out impurities .
Q. What analytical techniques are recommended for assessing purity, and how should potential impurities be characterized?
- Methodological Answer :
- HPLC-DAD/UV : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities at 254 nm. Impurities often arise from incomplete coupling (e.g., free benzazepine intermediate) or dehalogenation byproducts .
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z shifts corresponding to hydrolyzed amides or fluorophenyl derivatives) .
- Elemental analysis : Validate C, H, N, and F content within ±0.4% of theoretical values .
Advanced Research Questions
Q. What strategies can optimize enantiomeric purity during synthesis, particularly for the (2R) and (7S) stereocenters?
- Methodological Answer :
- Asymmetric catalysis : Use chiral ligands (e.g., BINOL-derived catalysts) during ketone reduction or amide coupling to enhance enantioselectivity .
- Low-temperature reactions : Perform key steps (e.g., hydroxyacetyl conjugation) at –20°C to minimize racemization .
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to selectively favor the desired stereoisomers .
Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) across studies?
- Methodological Answer :
- Solvent and pH effects : Compare data acquired in identical solvents (e.g., DMSO-d₆ vs. CDCl₃) and pH conditions, as proton exchange can alter chemical shifts .
- Instrument calibration : Validate spectrometer settings (e.g., 500 MHz vs. 300 MHz) and referencing standards (TMS or residual solvent peaks) .
- Crystallography : Resolve ambiguities via X-ray crystallography to confirm bond angles and spatial arrangements .
Q. What mechanistic insights explain the reactivity of the benzazepine core under acidic or basic conditions?
- Methodological Answer :
- Acidic conditions : Protonation of the ketone oxygen (pKa ≈ 8–10) can lead to ring-opening via nucleophilic attack at the 6-oxo position, forming undesired dihydroquinoline derivatives .
- Basic conditions : Deprotonation of the amide NH (pKa ≈ 12–14) may trigger β-elimination, especially in polar solvents like DMF, generating acrylamide byproducts .
- Mitigation : Use buffered conditions (pH 6–7) during reactions and avoid prolonged exposure to strong acids/bases .
Data Contradiction Analysis
Q. How can conflicting yield data (e.g., 47% vs. 68%) in similar synthetic protocols be reconciled?
- Methodological Answer :
- Variable control : Compare reaction scales (mg vs. g), solvent purity (anhydrous vs. technical grade), and catalyst loadings (e.g., 5 mol% vs. 10 mol%) .
- Workup differences : Assess the impact of purification methods (e.g., recrystallization vs. chromatography) on isolated yields .
- Byproduct formation : Quantify unreacted starting materials (e.g., via ¹H-NMR integration) to determine if side reactions reduce yields .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
